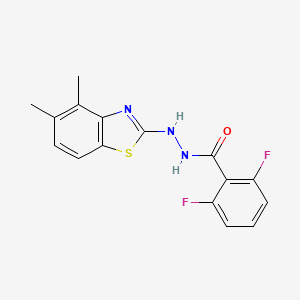

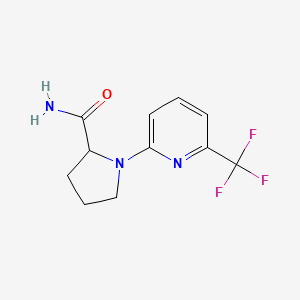

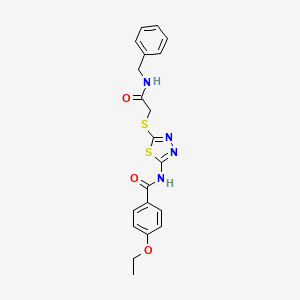

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, also known as DBH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBH has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of benzothiazole, which N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a part of, have shown significant promise as anticancer agents. A study by Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity. These compounds were tested against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma, demonstrating potential anticancer properties through mechanisms such as inhibiting DNA synthesis and inducing apoptosis in cancer cells (Osmaniye et al., 2018).

Corrosion Inhibition

In another study, benzothiazole derivatives were synthesized and their effectiveness as corrosion inhibitors for carbon steel in acidic solutions was investigated by Hu et al. (2016). The study found that these derivatives offered substantial protection against steel corrosion, attributing their efficiency to their ability to adsorb onto the metal surface. This research highlights the potential of benzothiazole derivatives in industrial applications for protecting metals against corrosion (Hu et al., 2016).

Fluorescence Switching

Kundu et al. (2019) explored triphenylamine–benzothiazole derivatives for their unique fluorescence switching capabilities. These compounds showed temperature-controlled fluorescence switching, which is valuable in developing optical and electronic devices. The study elaborates on the photophysical properties of these derivatives, providing insights into their applications in fluorescence-based sensors and switches (Kundu et al., 2019).

Agricultural Applications

In the context of agriculture, Campos et al. (2015) discussed the use of polymeric and solid lipid nanoparticles for the sustained release of fungicides. While the study primarily focused on carbendazim and tebuconazole, it illustrates the broader potential of utilizing advanced delivery systems, including those that could be developed for benzothiazole derivatives, for enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).

properties

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c1-8-6-7-12-14(9(8)2)19-16(23-12)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPUXPUTXMPOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)